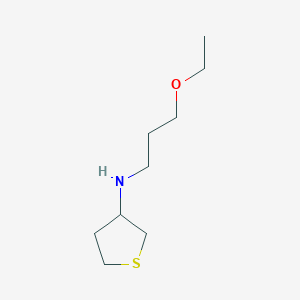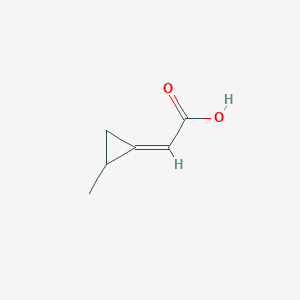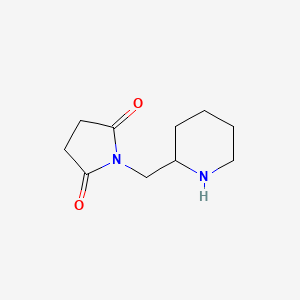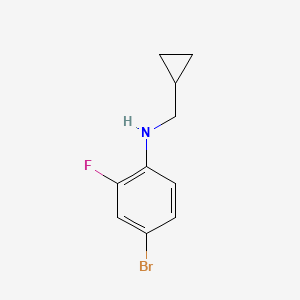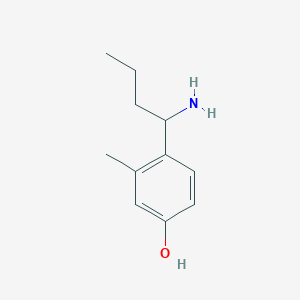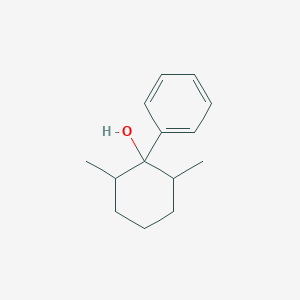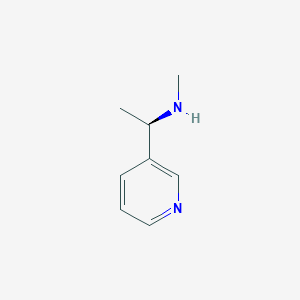
4-(Trichloropyridazin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trichloropyridazin-4-yl)morpholine is a chemical compound with the molecular formula C₈H₈Cl₃N₃O and a molecular weight of 268.53 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloropyridazin-4-yl)morpholine typically involves the reaction of trichloropyridazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
化学反応の分析
Types of Reactions
4-(Trichloropyridazin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives .
科学的研究の応用
4-(Trichloropyridazin-4-yl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(Trichloropyridazin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
4-(6-chloro-pyridazin-3-yl)-morpholine: Similar in structure but with different substituents on the pyridazine ring.
4-morpholinoquinazolin-2-yl)-5-(trifluoromethoxy) benzamide: Another morpholine derivative with distinct pharmacological properties.
Uniqueness
4-(Trichloropyridazin-4-yl)morpholine is unique due to its trichloro substitution on the pyridazine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
38717-20-3 |
|---|---|
分子式 |
C8H8Cl3N3O |
分子量 |
268.5 g/mol |
IUPAC名 |
4-(3,5,6-trichloropyridazin-4-yl)morpholine |
InChI |
InChI=1S/C8H8Cl3N3O/c9-5-6(8(11)13-12-7(5)10)14-1-3-15-4-2-14/h1-4H2 |
InChIキー |
AQAQHDUAMMKCHK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=NN=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


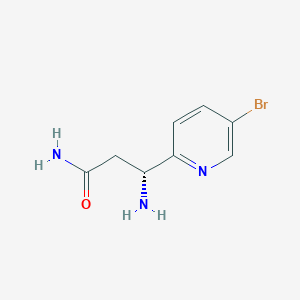
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)
amine](/img/structure/B13248376.png)

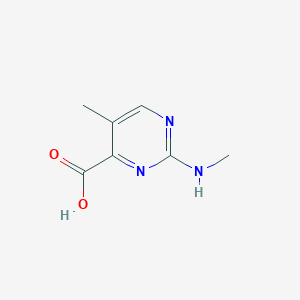
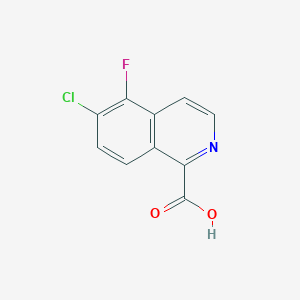
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
